molecular formula C18H26BNO2 B13404288 4-(Cyclopentyl)iminomethyl phenyl-boronic acid pinacol ester

4-(Cyclopentyl)iminomethyl phenyl-boronic acid pinacol ester

Cat. No.: B13404288
M. Wt: 299.2 g/mol
InChI Key: CDQBIYSLWWPWDS-UHFFFAOYSA-N
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Description

4-(Cyclopentyl)iminomethyl phenyl-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is particularly valuable in organic synthesis, especially in the context of Suzuki–Miyaura cross-coupling reactions. The presence of the cyclopentyl group and the iminomethyl moiety adds unique reactivity and stability characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyl)iminomethyl phenyl-boronic acid pinacol ester typically involves the reaction of 4-(Cyclopentyl)iminomethyl phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyl)iminomethyl phenyl-boronic acid pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The iminomethyl group can be reduced to an amine.

    Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts and various aryl halides.

Major Products Formed

    Oxidation: 4-(Cyclopentyl)iminomethyl phenylboronic acid.

    Reduction: 4-(Cyclopentyl)aminomethyl phenyl-boronic acid pinacol ester.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

4-(Cyclopentyl)iminomethyl phenyl-boronic acid pinacol ester is used in various scientific research applications:

    Chemistry: It is a key reagent in Suzuki–Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyl)iminomethyl phenyl-boronic acid pinacol ester in Suzuki–Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Aminophenylboronic acid pinacol ester
  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester

Uniqueness

4-(Cyclopentyl)iminomethyl phenyl-boronic acid pinacol ester is unique due to the presence of the cyclopentyl and iminomethyl groups, which confer distinct reactivity and stability properties. These functional groups make it particularly useful in specific synthetic applications where other boronic esters may not be as effective.

Properties

IUPAC Name

N-cyclopentyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16/h9-13,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBIYSLWWPWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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